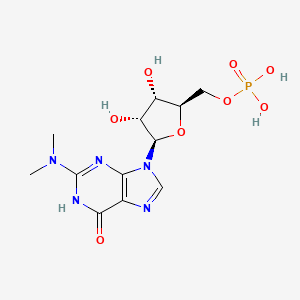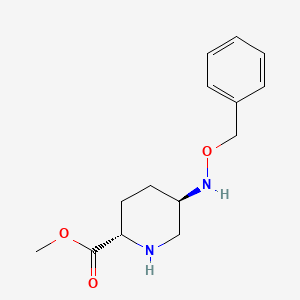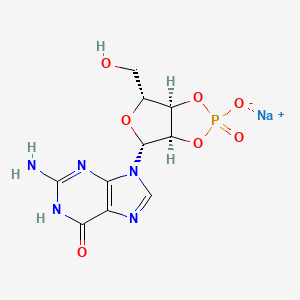
N(2),N(2)-dimethylguanosine 5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(2),N(2)-dimethylguanosine 5'-monophosphate is a purine ribonucleoside 5'-monophosphate having N,N-dimethylguanine as the nucleobase. It derives from a guanosine 5'-monophosphate.
Applications De Recherche Scientifique
Electron-Transfer Reactions and Redox Mechanism
Research by Goyal, Sondhi, and Lahoti (2005) investigated the electron-transfer reactions of 2′-deoxyguanosine-5′-monophosphate (dGMP) using electrochemical techniques. This study offers insights into the redox mechanism of dGMP, revealing its electrooxidation products and proposing a tentative redox mechanism for dGMP electrooxidation (Goyal, Sondhi, & Lahoti, 2005).
Synthesis and Characterization of Oligomers
Wilson et al. (2018) reported the synthesis of a deoxyguanosine monophosphate-rich propyl methacrylate oligomer. This study contributes to the understanding of the synthetic pathways and properties of dGMP-based polymers, potentially useful in various applications (Wilson, Fenati, Williams, & Ellis, 2018).
Phototriggering of Cyclic Nucleotides
Hagen et al. (2003) explored caged compounds for 8bromo-substituted cyclic nucleotides, focusing on their efficiency and rapid phototriggering properties. These compounds have implications in physiological studies under non-damaging light conditions (Hagen, Frings, Wiesner, Helm, Kaupp, & Bendig, 2003).
Photoelectron Spectroscopy of Oligonucleotides
Yang et al. (2004) utilized photodetachment photoelectron spectroscopy to probe the electronic structure of mono-, di-, and trinucleotide anions, including 2'-deoxyguanosine 5'-monophosphate. This study provides direct spectroscopic evidence of guanine being the site with the lowest ionization potential in oligonucleotides (Yang, Wang, Vorpagel, & Wang, 2004).
Capillary Zone Electrophoresis for Nucleoside Monophosphates
Esaka et al. (2001) investigated the separation of deoxyribonucleoside monophosphates, including dGMP, using capillary zone electrophoresis. This technique is significant for analyzing and separating various nucleotide components (Esaka, Inagaki, Goto, & Sako, 2001).
Fluorescence Spectroscopy of dGMP
Miannay et al. (2010) studied the fluorescence of 2'-deoxyguanosine 5'-monophosphate in aqueous solution using steady-state and time-resolved fluorescence spectroscopy. This research contributes to understanding the excited-state dynamics of dGMP, which is important in photophysics and photochemistry (Miannay, Gustavsson, Banyasz, & Markovitsi, 2010).
Propriétés
Numéro CAS |
4214-21-5 |
|---|---|
Nom du produit |
N(2),N(2)-dimethylguanosine 5'-monophosphate |
Formule moléculaire |
C₁₂H₁₈N₅O₈P |
Poids moléculaire |
391.27 |
Nom IUPAC |
[(2R,3S,4R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O8P/c1-16(2)12-14-9-6(10(20)15-12)13-4-17(9)11-8(19)7(18)5(25-11)3-24-26(21,22)23/h4-5,7-8,11,18-19H,3H2,1-2H3,(H,14,15,20)(H2,21,22,23)/t5-,7-,8-,11-/m1/s1 |
SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Synonymes |
N,N-dimethyl-guanosine 5’-(Dihydrogen Phosphate); N,N-Dimethyl-guanosine 5’-Phosphate; N,N-Dimethylguanine 9-β-D-ribofuranoside 5’-Monophosphate; N,N-Dimethylguanosine 5’-Phosphate; N,N-Dimethylguanylic Acid; N2,N2-Dimethylguanine 9-β-D-Ribofuranosid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl[4-chloro-4-(3-pyridyl)butyl]carbamic acid ethyl ester](/img/structure/B1144876.png)


